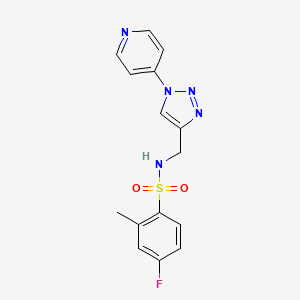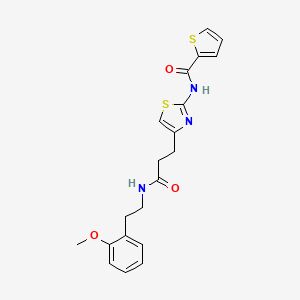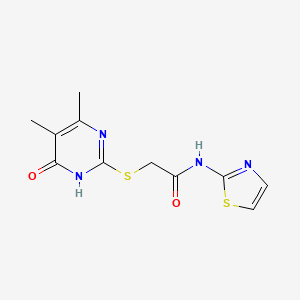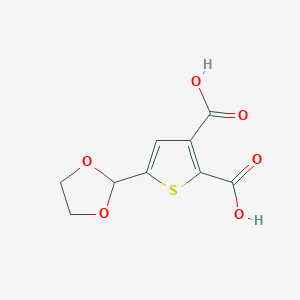![molecular formula C27H26N4O3S B2454929 3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1111961-87-5](/img/structure/B2454929.png)
3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
- Heterocyclic compounds, including those with pyrrolo[3,2-d]pyrimidine structures, have been extensively researched for their potential biological activities. These activities range from anti-inflammatory and analgesic effects to antimicrobial and antiviral properties. For instance, studies have synthesized novel compounds with complex heterocyclic structures showing significant biological activities, such as COX-2 inhibition, which is indicative of anti-inflammatory potential, and analgesic activities comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Anticancer Research
- Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. Some of these compounds displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells, suggesting their potential as leads for anticancer drug development (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Applications
- Research into pyrimidine and pyrazolopyrimidine derivatives has also revealed antimicrobial and antifungal properties. These compounds have been evaluated for their effectiveness against a range of microbial pathogens, demonstrating the diverse biological applications of heterocyclic compounds. For example, novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones were synthesized and showed mild antimicrobial activities (Gomha et al., 2018).
Synthesis and Structural Analysis
- The synthesis of complex heterocyclic compounds often involves novel methodologies that can contribute to the development of new synthetic strategies in organic chemistry. For instance, the synthesis of substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives has been explored for their potential anti-inflammatory effects, showcasing the intricate synthesis routes possible for heterocyclic compounds (Fahmy et al., 2012).
properties
IUPAC Name |
3-(2-methoxyethyl)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-18-22(28-25(34-18)20-12-8-5-9-13-20)17-35-27-29-23-21(19-10-6-4-7-11-19)16-30(2)24(23)26(32)31(27)14-15-33-3/h4-13,16H,14-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSBRZXDSOWCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(C(=O)N3CCOC)N(C=C4C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2454849.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454852.png)

![(2Z)-2-[3-(4-Bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B2454855.png)
![2-(3-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2454857.png)
![6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2454858.png)
![6-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2454861.png)
![N-[2-(5-Hydroxypyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2454865.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2454866.png)

![N-(3-hydroxypyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2454868.png)
